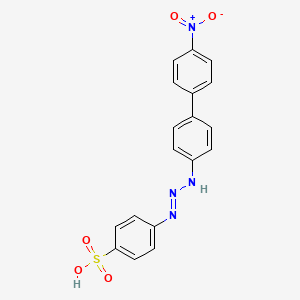
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is an organic compound known for its vibrant color and its applications in various fields. It is a derivative of azobenzene, characterized by the presence of a nitrophenyl group and a benzenesulphonic acid group. This compound is often used in dyeing processes and has significant importance in scientific research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with aniline-2-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control over the pH, temperature, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Reduction: The major product is 4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid involves its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azo group can undergo reversible cis-trans isomerization under light exposure. These properties make it useful in applications such as photoresponsive materials and sensors .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Lacks the nitrophenyl and sulfonic acid groups, making it less soluble in water and less reactive in certain conditions.
4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. These characteristics make it particularly valuable in dyeing processes and scientific research .
Propiedades
Número CAS |
93982-24-2 |
|---|---|
Fórmula molecular |
C18H14N4O5S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27/h1-12H,(H,19,20)(H,25,26,27) |
Clave InChI |
IPLYAPIYHAUZLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





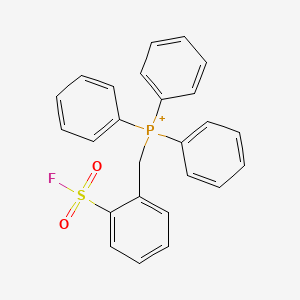
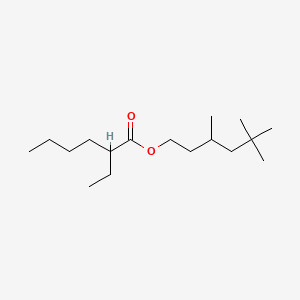
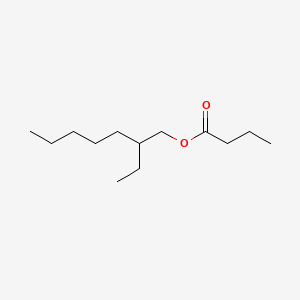
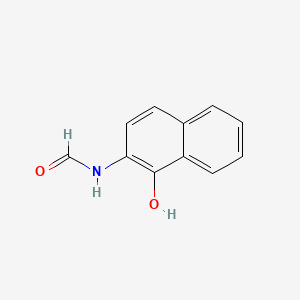

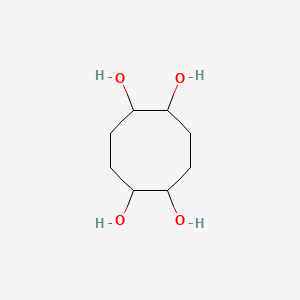

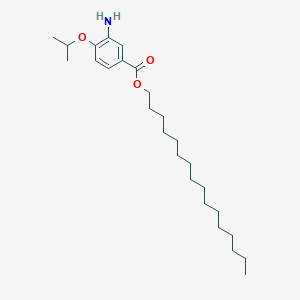

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)

